molecular formula C10H12Br2O B034482 1-Bromo-2-(4-bromobutoxy)benzene CAS No. 105212-11-1

1-Bromo-2-(4-bromobutoxy)benzene

Cat. No.: B034482
CAS No.: 105212-11-1
M. Wt: 308.01 g/mol
InChI Key: DTQMNVGKPXPAFP-UHFFFAOYSA-N
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Description

1-Bromo-2-(4-bromobutoxy)benzene is an organic compound with the molecular formula C10H12Br2O. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 4-bromobutoxy group is attached to the second carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-bromobutoxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-hydroxybenzene with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(4-bromobutoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products include phenols, ethers, or amines.

    Oxidation: Products include quinones or phenols.

    Reduction: Products include hydrocarbons or partially reduced intermediates.

Scientific Research Applications

1-Bromo-2-(4-bromobutoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical compounds and as a building block for drug discovery.

    Industry: Applied in the production of specialty chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(4-bromobutoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The 4-bromobutoxy group can also undergo various transformations, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

    Bromobenzene: A simpler aryl bromide with a single bromine atom attached to the benzene ring.

    4-Bromobutyl phenyl ether: Similar structure but lacks the second bromine atom on the benzene ring.

    1-Bromo-4-phenoxybutane: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness: 1-Bromo-2-(4-bromobutoxy)benzene is unique due to the presence of both a bromine atom and a 4-bromobutoxy group on the benzene ring. This dual functionality allows for diverse chemical reactivity and applications in various fields of research.

Properties

IUPAC Name

1-bromo-2-(4-bromobutoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQMNVGKPXPAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370580
Record name 1-bromo-2-(4-bromobutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105212-11-1
Record name 1-bromo-2-(4-bromobutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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